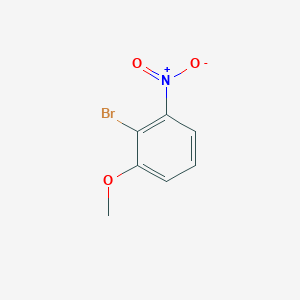

2-Bromo-3-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFDURKFXBLIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590419 | |

| Record name | 2-Bromo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67853-37-6 | |

| Record name | 2-Bromo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-nitroanisole for Researchers and Drug Development Professionals

An authoritative guide on the chemical properties, synthesis, and safety protocols of 2-Bromo-3-nitroanisole (CAS No. 67853-37-6), a key intermediate in pharmaceutical and agrochemical research.

Introduction

This compound is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and drug development sectors. Its unique structure, featuring a methoxy group, a nitro group, and a bromine atom on a benzene ring, provides multiple reactive sites for synthetic transformations. This makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, a plausible synthetic pathway with detailed protocols, and essential safety information for laboratory and research professionals.

Chemical and Physical Properties

This compound is a yellowish solid at room temperature.[1] It is generally insoluble in water but soluble in common organic solvents.[1] A summary of its key identifiers and physicochemical properties is presented below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 67853-37-6[2][3] |

| Molecular Formula | C₇H₆BrNO₃[2][3] |

| IUPAC Name | 2-bromo-1-methoxy-3-nitrobenzene[2] |

| Synonyms | 2-Bromo-3-nitrophenyl methyl ether, Benzene, 2-bromo-1-methoxy-3-nitro-[2][4] |

| MDL Number | MFCD07779272[2][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 232.03 g/mol | [2][3] |

| Appearance | Yellowish solid/powder | [1][4] |

| Melting Point | 81-85 °C | [1] |

| Boiling Point | 273.2 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Purity | ≥98% (Commercially available) | [2] |

| Storage | Store at room temperature | [2] |

Table 3: Computational Data

| Descriptor | Value |

| TPSA (Topological Polar Surface Area) | 52.37 Ų |

| LogP (Octanol-water partition coefficient) | 2.3659 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Synthesis Pathway

While specific synthetic routes can vary, a common and logical pathway to this compound involves a two-step process. The first step is the synthesis of the precursor, 2-Bromo-3-nitrophenol, via a Sandmeyer reaction. The second step is the methylation of this phenol to form the target anisole, typically through a Williamson ether synthesis.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthesis pathway.

Step 1: Synthesis of 2-Bromo-3-nitrophenol (Sandmeyer Reaction)

This protocol is adapted from a known procedure for the conversion of an amino-nitrophenol to a bromo-nitrophenol.

Materials:

-

2-Amino-3-nitrophenol

-

Water

-

1,4-Dioxane

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Ether

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Diazotization: Dissolve 2-amino-3-nitrophenol (e.g., 5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL). Heat the mixture to reflux.

-

Add hydrobromic acid (48%, 16.7 mL) dropwise over 20 minutes and continue refluxing for an additional 15 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 15 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a stirred mixture of cuprous bromide (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL), pre-cooled to 0 °C.

-

Add the cold diazonium salt solution dropwise to the cuprous bromide mixture.

-

Stir the resulting mixture at 0 °C for 15 minutes, then warm to 60 °C and stir for another 15 minutes.

-

Cool the reaction to room temperature and stir overnight.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product.

-

Purify the crude product by flash column chromatography using silica gel and dichloromethane as the eluent to afford pure 2-bromo-3-nitrophenol.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This is a general protocol for the methylation of a phenol, which should be optimized for this specific substrate.

Materials:

-

2-Bromo-3-nitrophenol

-

A suitable base (e.g., anhydrous potassium carbonate, K₂CO₃)

-

A methylating agent (e.g., methyl iodide, CH₃I, or dimethyl sulfate)

-

A polar aprotic solvent (e.g., acetone or acetonitrile)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-bromo-3-nitrophenol (1.0 eq) in the chosen solvent.

-

Add a slight excess of the base (e.g., 1.5-2.0 eq of finely pulverized K₂CO₃).

-

Add the methylating agent (e.g., 1.1-1.2 eq of methyl iodide) to the stirred suspension.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary (typically 4-24 hours) and should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Caption: General experimental workflow for Williamson ether synthesis.

Analytical Data

As of the date of this guide, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not widely available in public scientific databases. Researchers synthesizing this compound should perform standard characterization to confirm its identity and purity.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning [2] |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis.[1] The presence of three distinct functional groups allows for a variety of chemical modifications:

-

The Bromine Atom: Can be displaced via nucleophilic aromatic substitution or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.

-

The Nitro Group: Can be reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of many pharmaceutical compounds.

-

The Methoxy Group: Can be cleaved (demethylated) to reveal a phenol, providing another site for modification.

Due to this versatility, it serves as a building block in the synthesis of various target molecules, including potential antineoplastic, antifungal, and antimicrobial agents.[1] Its utility lies in its ability to introduce a specifically substituted phenyl ring into a larger molecular scaffold, a common motif in drug discovery.

References

physical and chemical properties of 2-Bromo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-3-nitroanisole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆BrNO₃.[1] It presents as a yellowish solid and is generally stable under normal conditions.[2] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | |

| Appearance | Yellowish solid | [2] |

| Melting Point | 81-85 °C | [2] |

| Boiling Point (Predicted) | 273.3 ± 20.0 °C | [1] |

| Density (Predicted) | 1.640 ± 0.06 g/cm³ | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [2] |

| CAS Number | 67853-37-6 |

Chemical Reactivity and Synthesis

This compound serves as a versatile intermediate in organic synthesis. One documented reaction involves its use as a starting material for the synthesis of 2-bromo-3-nitrophenol. This reaction highlights the reactivity of the methoxy group, which can be cleaved under specific conditions.

Experimental Protocol: Synthesis of 2-bromo-3-nitrophenol from this compound

This protocol details the demethylation of this compound to yield 2-bromo-3-nitrophenol.

Materials:

-

This compound

-

Boron tribromide (BBr₃) solution (1.0M in CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Argon gas

-

Crushed ice

Procedure:

-

A solution of this compound in dichloromethane (35 mL) is prepared in a flask under an argon atmosphere and cooled to -70 °C.

-

Boron tribromide solution (1.0M in CH₂Cl₂, 88 mL, 88 mmol) is added dropwise to the stirred solution over a period of 1 hour.[3]

-

The reaction mixture is allowed to slowly warm to room temperature over 2 hours and is then stirred at room temperature for an additional 23 hours.[3]

-

The reaction is quenched by pouring the mixture onto 350 g of crushed ice.[3]

-

The product is extracted with ethyl acetate (300 mL).[3]

-

The organic phase is separated, washed with brine (75 mL), and dried over magnesium sulfate.[3]

-

The solvent is removed under reduced pressure, and the crude product is purified by chromatography (5-70% EtOAc/heptane) to yield 2-bromo-3-nitrophenol as a yellow solid.[3]

Below is a workflow diagram illustrating this synthetic process.

Caption: Synthetic workflow for 2-bromo-3-nitrophenol.

Spectroscopic Data

Biological Activity

Currently, there is a lack of published studies directly investigating the biological activity or signaling pathways of this compound. However, the structurally related compound, 2-Bromo-3-nitrobenzoic acid, is known to be a precursor for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its analogues, which are inhibitors of Poly(ADP-ribose) polymerase (PARP).[4] PARP is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy in cancer treatment.

The potential for this compound to serve as a precursor for other biologically active molecules makes it a compound of interest in medicinal chemistry and drug discovery. Further research is warranted to explore its potential biological effects.

Safety Information

This compound is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-nitroanisole from 2-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-nitroanisole, a valuable building block in organic synthesis, prepared from the electrophilic nitration of 2-bromoanisole. This document details the underlying chemical principles, a comprehensive experimental protocol, and methods for the purification and characterization of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its functional groups—a bromine atom, a nitro group, and a methoxy group—offer multiple points for further chemical modification, making it a versatile precursor for the construction of complex molecular architectures. The synthesis involves the nitration of 2-bromoanisole, an electrophilic aromatic substitution reaction where the regiochemical outcome is governed by the directing effects of the existing bromo and methoxy substituents. The methoxy group is a strongly activating ortho-, para-director, while the bromo group is a deactivating, yet also ortho-, para-directing substituent. The interplay of these electronic and steric effects presents a challenge in achieving high regioselectivity.

Reaction Scheme and Signaling Pathway

The synthesis of this compound from 2-bromoanisole proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Quantitative Data

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromoanisole | 187.04 | 2-3 | 210 |

| This compound | 232.03 | 81-85 | Not available |

Experimental Protocol

This protocol is based on general procedures for the nitration of substituted aromatic compounds.

4.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |

| 2-Bromoanisole | C₇H₇BrO | 187.04 | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |

| Dichloromethane | CH₂Cl₂ | 84.93 | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |

4.2. Procedure

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Stir the mixture gently and allow it to cool to 0-5 °C.

-

Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 9.35 g (0.05 mol) of 2-bromoanisole in 20 mL of dichloromethane. Cool the solution to 0 °C in an ice-salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromoanisole over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product will be an oil or a semi-solid containing a mixture of isomers.

Purification

The separation of this compound from its isomers is crucial and can be achieved by column chromatography.

5.1. Column Chromatography Protocol

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity. The isomers will separate based on their polarity. This compound is expected to be one of the more polar isomers.

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing the desired product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Visualization of Experimental Workflow

Conclusion

The synthesis of this compound from 2-bromoanisole is a feasible process for experienced researchers in a laboratory setting. The key challenges lie in controlling the reaction conditions to manage the exothermic nature of the nitration and in the careful separation of the desired isomer from the product mixture. The provided protocol offers a solid foundation for the successful synthesis and purification of this important chemical intermediate. Further optimization of reaction conditions and purification techniques may be required to maximize the yield and purity of the final product.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Nitration of 2-Bromoanisole

This document provides a comprehensive technical overview of the electrophilic nitration of 2-bromoanisole, a significant reaction in synthetic organic chemistry. The products of this reaction, primarily 2-bromo-4-nitroanisole and 2-bromo-6-nitroanisole, are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] This guide details the reaction mechanism, regioselectivity, experimental protocols, and quantitative data for the resulting products.

Core Reaction Mechanism

The electrophilic nitration of 2-bromoanisole follows the classical three-step mechanism of electrophilic aromatic substitution: generation of a potent electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.[4][5]

Generation of the Nitronium Ion Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[6][7] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[7]

Caption: Generation of the nitronium ion electrophile.

Electrophilic Attack and Regioselectivity

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the anisole ring: the methoxy (-OCH₃) group and the bromine (-Br) atom.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-

Bromo Group (-Br): This is a deactivating, yet ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

The powerful activating effect of the methoxy group is dominant, directing the incoming nitronium ion primarily to the positions ortho and para to it (C4 and C6). The C2 position is already occupied by the bromine atom.

-

Attack at C4 (para): This position is sterically accessible and electronically activated, leading to the formation of the major product, 2-bromo-4-nitroanisole .

-

Attack at C6 (ortho): This position is also electronically activated but is sterically hindered by the adjacent bulky bromine atom and the methoxy group. This leads to the formation of the minor product, 2-bromo-6-nitroanisole .

The reaction proceeds through a resonance-stabilized sigma complex. The stability of this intermediate influences the reaction rate and product distribution.

Caption: Regioselective pathways in the nitration of 2-bromoanisole.

Quantitative Data

The primary products of the reaction are 2-bromo-4-nitroanisole and 2-bromo-6-nitroanisole. Their physical and chemical properties are summarized below.

| Property | 2-Bromo-4-nitroanisole | 2-Bromo-6-nitroanisole |

| CAS Number | 5197-28-4[8] | 98775-19-0[2] |

| Molecular Formula | C₇H₆BrNO₃[9] | C₇H₆BrNO₃[10] |

| Molecular Weight | 232.03 g/mol [9] | 232.03 g/mol [10] |

| Appearance | Yellow to brown solid / White to brown powder[9] | Yellow Solid[2] |

| Melting Point | Not specified, often crystalline | 64-65 °C[2] |

| Boiling Point | Not specified | 296.4 °C at 760 mmHg[2] |

| Key Use | Intermediate for pharmaceuticals and fine chemicals[1][3] | Intermediate in the synthesis of Eltrombopag[2] |

Experimental Protocols

The following is a generalized protocol for the laboratory-scale nitration of 2-bromoanisole, adapted from standard procedures for similar aromatic compounds.[11][12]

Safety Precautions: This reaction uses highly corrosive and strong oxidizing acids. It is exothermic and produces toxic gases. Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

-

2-bromoanisole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (or other suitable solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask, magnetic stirrer, dropping funnel, thermometer

Reaction Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoanisole (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane.

-

Cooling: Cool the flask in an ice-salt bath to between 0 and 5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously and slowly add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

-

Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-bromoanisole over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C to prevent over-nitration and side reactions.[11]

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a mixture of 2-bromo-4-nitroanisole and 2-bromo-6-nitroanisole, can be purified by column chromatography on silica gel or by recrystallization to isolate the major 4-nitro isomer.

-

Caption: General experimental workflow for the nitration of 2-bromoanisole.

References

- 1. 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]

- 2. 2-Bromo-6-Nitroanisole CAS 98775-19-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 2-bromo-4-nitroanisole | 5197-28-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 6. youtube.com [youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. 2-Bromo-4-nitroanisole | 5197-28-4 [chemicalbook.com]

- 9. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 10. 98775-19-0,2-Bromo-6-nitroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2-Bromo-3-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-3-nitroanisole (CAS No: 67853-37-6). Due to the limited availability of experimentally-derived public data for this specific compound, this document focuses on predicted spectroscopic values based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Compound Information:

-

IUPAC Name: 2-bromo-1-methoxy-3-nitrobenzene[1]

-

Physical Form: Solid

Data Presentation

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Expected ¹H NMR Data

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | dd | 1H | H-6 |

| ~ 7.3 - 7.5 | t | 1H | H-5 |

| ~ 7.1 - 7.3 | dd | 1H | H-4 |

| ~ 3.9 - 4.1 | s | 3H | -OCH₃ |

Note: The predicted chemical shifts and multiplicities are estimations based on the substituent effects of the bromo, nitro, and methoxy groups on the aromatic ring. 'dd' denotes a doublet of doublets, 't' a triplet, and 's' a singlet.

Table 2: Expected ¹³C NMR Data

-

Solvent: CDCl₃

-

Reference: CDCl₃ at δ 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-1 (-OCH₃) |

| ~ 110 - 115 | C-2 (-Br) |

| ~ 150 - 155 | C-3 (-NO₂) |

| ~ 120 - 125 | C-4 |

| ~ 130 - 135 | C-5 |

| ~ 125 - 130 | C-6 |

| ~ 56 - 60 | -OCH₃ |

Note: These are estimated chemical shift ranges. Actual values may vary.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | -OCH₃ |

| 1550 - 1520 | Strong | Asymmetric N-O Stretch | Nitro (-NO₂) |

| 1360 - 1340 | Strong | Symmetric N-O Stretch | Nitro (-NO₂) |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1050 - 1000 | Medium | Symmetric C-O-C Stretch | Aryl Ether |

| 700 - 600 | Strong | C-Br Stretch | Bromoalkane |

Table 4: Expected Mass Spectrometry Data

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| 231 | ~100% | [M]⁺ (with ⁷⁹Br isotope), Molecular Ion |

| 233 | ~98% | [M+2]⁺ (with ⁸¹Br isotope), Molecular Ion |

| 201/203 | Variable | [M - NO]⁺ |

| 186/188 | Variable | [M - NO₂]⁺ |

| 152 | Variable | [M - Br - O]⁺ |

| 107 | Variable | [M - Br - NO₂]⁺ |

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in a characteristic M+2 peak of almost equal intensity to the molecular ion peak.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Filtration: Filter the solution into a standard 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

-

Standard Addition: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the residual solvent peak.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity to obtain high-resolution spectra.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, powdered amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to record the spectrum of the ambient atmosphere (mainly CO₂ and water vapor), which will be subtracted from the sample spectrum.

-

Sample Scan: Acquire the IR spectrum of the sample. The infrared beam passes through the ATR crystal and interacts with the sample at the surface.

-

Data Collection: The instrument records the absorbance of infrared radiation at different wavenumbers, typically in the range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of about 1-10 µg/mL.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid, this can be done via a direct insertion probe or by injecting the prepared solution into a system coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. A common method for this type of compound is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative intensity of different ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or uncharacterized organic compound.

Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

References

interpreting the 1H NMR spectrum of 2-Bromo-3-nitroanisole

An In-depth Guide to the 1H NMR Spectrum of 2-Bromo-3-nitroanisole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development, for the unambiguous structural elucidation of organic molecules. This guide provides a detailed interpretation of the proton (¹H) NMR spectrum of this compound, a substituted benzene derivative. By examining the key spectral parameters—chemical shift, integration, and signal multiplicity—we can assign each proton in the molecule to its corresponding resonance signal. This document outlines the predicted spectral data, the underlying principles of substituent effects on the aromatic system, and a standard experimental protocol for data acquisition.

Molecular Structure and Proton Environments

This compound (IUPAC name: 2-bromo-1-methoxy-3-nitrobenzene) possesses a trisubstituted benzene ring.[1] The substitution pattern renders all three remaining aromatic protons chemically non-equivalent. Additionally, the methoxy group provides a distinct proton environment.

The four unique sets of protons are:

-

Methoxy Protons (-OCH₃): Three chemically equivalent protons of the methyl group.

-

Aromatic Protons (H4, H5, H6): Three non-equivalent protons attached to the benzene ring at positions 4, 5, and 6.

Predicted ¹H NMR Spectrum Analysis

The interpretation of the ¹H NMR spectrum involves analyzing the chemical shifts, integration values, and splitting patterns for each set of protons.

Chemical Shift (δ)

The chemical shift of a proton is primarily influenced by its local electronic environment. In aromatic systems, the positions of protons are significantly affected by the electron-donating or electron-withdrawing nature of the substituents on the ring.[2][3] Protons on an unsubstituted benzene ring typically resonate around 7.3 ppm.[2]

-

Methoxy Group (-OCH₃): This is an electron-donating group (EDG) that increases electron density at the ortho (C6) and para positions through resonance, causing the attached protons to be shielded (shifted upfield).

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group (EWG) that decreases electron density at the ortho (C4) and para (C6) positions, causing significant deshielding (downfield shift).[3][4]

-

Bromo Group (-Br): This group is electron-withdrawing via induction, which deshields nearby protons.

Aromatic Protons (6.5 - 8.0 ppm region): [5][6]

-

H4: This proton is ortho to the strongly deshielding nitro group and meta to the methoxy group. The powerful electron-withdrawing effect of the adjacent nitro group is expected to make H4 the most deshielded (most downfield) of the aromatic protons.

-

H6: This proton is ortho to the shielding methoxy group and para to the deshielding nitro group. These competing effects place its chemical shift between that of H4 and H5.

-

H5: This proton is meta to both the nitro and methoxy groups. Being meta to the most powerful electronic substituents, it is the least affected and is therefore predicted to be the most shielded (most upfield) of the three aromatic protons.

Methoxy Protons (-OCH₃):

-

The three protons of the methoxy group are attached to a carbon bonded to an electronegative oxygen atom, placing their signal in the typical range of 3-4 ppm.[7] Due to the absence of adjacent protons, this signal will appear as a singlet.

Integration

The area under each NMR signal is proportional to the number of protons it represents.[8] For this compound, the expected integration ratio is:

-

H4 : H5 : H6 : -OCH₃ = 1 : 1 : 1 : 3

Multiplicity (Splitting Pattern)

Spin-spin coupling between non-equivalent neighboring protons causes signals to split. The splitting pattern is dictated by the number of adjacent protons and the magnitude of the coupling constant (J), measured in Hertz (Hz).

-

Ortho coupling (³J): Occurs between protons on adjacent carbons, typically with J = 7–10 Hz.[9]

-

Meta coupling (⁴J): Occurs between protons separated by three bonds, and is significantly smaller, with J = 2–3 Hz.[9][10]

Predicted Splitting:

-

H4: Is coupled to H5 (ortho) and H6 (meta). This will result in a doublet of doublets (dd) .

-

H5: Is coupled to H4 (ortho) and H6 (ortho). This will appear as a triplet (t) or, if the two coupling constants are sufficiently different, a doublet of doublets.

-

H6: Is coupled to H5 (ortho) and H4 (meta). This will result in a doublet of doublets (dd) .

-

-OCH₃: Has no adjacent protons, and will therefore be a singlet (s) .

Summary of Predicted ¹H NMR Data

The predicted spectral data for this compound is summarized in the table below. Note that exact chemical shifts can vary based on the solvent and concentration used.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H4 | ~ 7.8 - 8.0 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.0 | 1H |

| H5 | ~ 7.2 - 7.4 | Triplet (t) or dd | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 | 1H |

| H6 | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 2.0 | 1H |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A | 3H |

Experimental Protocol

A standard procedure for acquiring the ¹H NMR spectrum is outlined below.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters on a 400 MHz (or higher) spectrometer. Key parameters include:

-

Pulse Angle: 90°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16 (or as needed to achieve adequate signal-to-noise)

-

Spectral Width: 0-12 ppm

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show four distinct signals: a singlet for the methoxy protons and three complex, mutually coupled signals in the aromatic region for H4, H5, and H6. The specific chemical shifts and splitting patterns are a direct consequence of the combined electronic effects of the methoxy, bromo, and nitro substituents. This detailed analysis serves as a robust guide for researchers in verifying the structure and purity of this compound, underscoring the power of NMR spectroscopy in chemical and pharmaceutical research.

References

- 1. This compound | C7H6BrNO3 | CID 17750299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. youtube.com [youtube.com]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. acdlabs.com [acdlabs.com]

A Technical Guide to the Solubility of 2-Bromo-3-nitroanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3-nitroanisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, theoretical considerations based on molecular structure, and detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound (CAS No. 67853-37-6) is a substituted aromatic compound with the molecular formula C₇H₆BrNO₃. Its structure, featuring a methoxy group, a nitro group, and a bromine atom on a benzene ring, imparts a specific polarity and potential for intermolecular interactions that govern its solubility in various solvents. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile

Based on its molecular structure, this compound is a moderately polar molecule. The presence of the electron-withdrawing nitro group and the polar carbon-bromine and carbon-oxygen bonds contribute to its dipole moment. However, the largely nonpolar benzene ring and the methyl group of the anisole moiety reduce its overall polarity.

This structural composition suggests that this compound will exhibit favorable solubility in a range of common organic solvents and will be largely insoluble in water.

Qualitative Solubility Data

| Solvent Class | Example Solvents | Expected Qualitative Solubility |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble |

| Esters | Ethyl acetate | Moderately Soluble |

| Alcohols | Methanol, Ethanol | Sparingly Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly to Insoluble |

| Aqueous Solvents | Water | Insoluble[1] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, standardized experimental protocols are necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method: Experimental Protocol

This protocol outlines the steps to determine the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at equilibrium is crucial.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined from the analytical method (e.g., in mg/mL)

-

DF = Dilution factor

-

-

Analytical Method Development (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set at a wavelength where this compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Generate a calibration curve by plotting the peak area versus concentration.

Visualization of Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound, starting from m-nitrophenol. This pathway involves methylation of the phenol, followed by bromination.

Caption: Proposed synthesis of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure provides a solid basis for predicting its solubility behavior in common organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a reliable methodology for their determination. This information is essential for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.

References

In-depth Technical Guide: Elucidating the Crystal Structure of 2-Bromo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-Bromo-3-nitroanisole. A comprehensive search of publicly available crystallographic databases indicates that the specific single-crystal X-ray diffraction data for this compound has not been reported. In the absence of this specific data, this document provides a detailed, generalized methodology for the determination of its crystal structure. This includes protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, a summary of its known physicochemical properties is presented, and a logical workflow for structure elucidation is visualized.

Physicochemical Properties

While the crystal structure remains undetermined, several key physicochemical properties of this compound have been reported. These are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | PubChem[1] |

| Molecular Weight | 232.03 g/mol | PubChem[1] |

| CAS Number | 67853-37-6 | ChemScene[2] |

| Appearance | Yellowish solid | - |

| Melting Point | 81-85 °C | - |

| Boiling Point | 273.2 °C at 760 mmHg | Sigma-Aldrich |

| Purity | ≥98% | ChemScene[2] |

Experimental Protocol for Crystal Structure Determination

The following sections outline a standard experimental approach for determining the crystal structure of a small organic molecule like this compound.

Synthesis of this compound

A potential synthetic route to this compound can be conceptualized through electrophilic aromatic substitution reactions. A generalized multi-step synthesis might involve the nitration and subsequent bromination of a suitable precursor. The specific reaction conditions, including reagents, solvents, and temperature, would need to be optimized to achieve the desired product with good yield and purity.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A common method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be screened to determine the solubility of this compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Transfer the filtered solution to a clean vial. The vial should be covered with a cap that has small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.

Workflow for Crystal Structure Determination

The logical flow of the experimental process for determining the crystal structure of a compound like this compound is illustrated in the following diagram.

Caption: Workflow for the determination of a small molecule crystal structure.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of the standard methodologies that would be employed for its determination. The provided protocols for synthesis, crystallization, and single-crystal X-ray diffraction, along with the logical workflow diagram, offer a valuable resource for researchers in the fields of chemistry and drug development who may be interested in elucidating the structure of this and similar molecules. The availability of such structural data is crucial for understanding its solid-state properties and potential intermolecular interactions, which are of significant interest in materials science and pharmaceutical development.

References

A Theoretical Exploration of the Electronic Properties of 2-Bromo-3-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of 2-Bromo-3-nitroanisole. Drawing upon established computational methodologies for analogous molecular structures, this document outlines the key electronic characteristics, details the theoretical protocols for their calculation, and visualizes the typical workflow involved in such an analysis. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related compounds to provide a robust predictive framework.

Introduction to the Electronic Landscape of this compound

This compound is a substituted aromatic compound featuring a methoxy (-OCH₃) group, a bromine atom (-Br), and a nitro group (-NO₂) attached to a benzene ring. The relative positions of these substituents—bromo at position 2, nitro at position 3, and methoxy at position 1—create a unique electronic environment that dictates the molecule's reactivity, stability, and potential for intermolecular interactions. The electron-donating nature of the methoxy group, coupled with the electron-withdrawing effects of the bromine and, more significantly, the nitro group, leads to a complex distribution of electron density across the aromatic system.

Theoretical studies, primarily employing quantum chemical calculations, are indispensable for elucidating the nuanced electronic properties of such molecules. These computational methods provide insights into molecular geometry, orbital energies, charge distribution, and spectroscopic signatures, which are critical for understanding reaction mechanisms and designing novel chemical entities.

Computational Methodology: A Protocol for Theoretical Analysis

The most common and reliable method for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT).[1] This approach offers a favorable balance between computational cost and accuracy. A typical protocol for such a study is as follows:

2.1. Geometry Optimization: The first step involves determining the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by performing a geometry optimization calculation. A widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1] A common basis set employed for such molecules is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[1]

2.2. Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model.[1]

2.3. Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. It is used to identify regions that are susceptible to electrophilic or nucleophilic attack.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals.

The logical workflow for such a computational study is depicted in the following diagram:

Quantitative Electronic Properties

Table 1: Calculated Electronic Properties of 3-Nitroanisole

| Property | Value | Unit |

| HOMO Energy | -0.425 | hartree |

| LUMO Energy | 0.237 | hartree |

| HOMO-LUMO Gap | 0.662 | hartree |

| Dipole Moment | 6.966 | Debye |

| Polarizability | 161.122 | Bohr³ |

| Hyperpolarizability | 322.808 | a.u. |

Data sourced from a QSAR study on nitrobenzene derivatives, providing a benchmark for similar structures.

Table 2: Optimized Geometrical Parameters for 3-methyl-2-nitroanisole (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.398 |

| C2-C3 | 1.395 |

| C3-C4 | 1.391 |

| C4-C5 | 1.396 |

| C5-C6 | 1.393 |

| C6-C1 | 1.399 |

| C1-O7 | 1.358 |

| O7-C8 | 1.428 |

| C2-N9 | 1.478 |

| N9-O10 | 1.221 |

| N9-O11 | 1.221 |

| C3-C12 | 1.508 |

| C6-C1-C2 | 118.9 |

| C1-C2-C3 | 121.2 |

| C2-C3-C4 | 119.2 |

| C3-C4-C5 | 120.3 |

| C4-C5-C6 | 120.1 |

| C5-C6-C1 | 120.3 |

| C1-O7-C8 | 118.0 |

| C1-C2-N9 | 120.9 |

| O10-N9-O11 | 124.5 |

These parameters for a similar substituted nitroanisole illustrate typical bond lengths and angles.

Analysis of Key Electronic Features

4.1. Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between these two orbitals is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor.

4.2. Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for predicting the reactive sites of a molecule. For this compound, the MEP would be expected to show negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating these as sites for electrophilic attack. The regions around the hydrogen atoms of the aromatic ring would likely exhibit positive potential (blue regions), suggesting susceptibility to nucleophilic attack.

The following diagram illustrates the conceptual relationship between the molecular structure and its electronic properties:

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful and predictive framework for understanding the electronic properties of this compound. By employing standard computational protocols, it is possible to determine the molecule's optimized geometry, vibrational frequencies, and key electronic descriptors such as the HOMO-LUMO gap and the molecular electrostatic potential. This information is invaluable for predicting the molecule's reactivity, stability, and potential applications in fields such as drug development and materials science. While this guide utilizes data from analogous compounds, the outlined methodologies provide a clear path for future dedicated computational studies on this compound.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-3-nitroanisole, a versatile building block in organic synthesis. The presence of both a methoxy and a nitro group on the aromatic ring significantly influences the reactivity of the carbon-bromine bond. This document details the participation of this compound in various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions, providing experimental protocols and quantitative data where available in the literature. The information presented herein is intended to assist researchers and professionals in the fields of medicinal chemistry and materials science in the strategic design and execution of synthetic routes involving this compound.

Introduction

This compound is an aromatic compound featuring a bromine atom positioned ortho to a methoxy group and meta to a nitro group. This substitution pattern imparts distinct electronic and steric properties to the molecule, governing the reactivity of the C-Br bond. The electron-withdrawing nature of the nitro group, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that influences the susceptibility of the bromine atom to undergo various transformations. This guide will focus on the two primary classes of reactions involving the cleavage of the C-Br bond: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The bromine atom in this compound serves as an excellent leaving group in these transformations, enabling the synthesis of a wide array of derivatives. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely utilized reaction for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[3][4] This reaction is valued for its mild reaction conditions and tolerance of a broad range of functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-N,N-dimethylaniline | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | tBuOK | Toluene | 85 | - | - | [5] |

| 2 | Aryl Bromide | Arylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | - | - | [6] |

| 3 | Bromobenzene | Phenylboronic acid | Pd-H-Beta zeolite | - | K₂CO₃ | Ethanol | - | - | 96 | [7] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/Ethanol/Water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a powerful method for the formation of C-C bonds and is tolerant of a wide variety of functional groups.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides with Styrene

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Substituted Bromobenzenes | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ | DMF/H₂O | 100 | 12 | Varies | [9] |

| 2 | Aryl Bromides with electron-donating/withdrawing groups | Pd catalyst | - | - | - | 80 | - | High | [10] |

Experimental Protocol: General Procedure for Heck Reaction

-

In a reaction vessel, combine the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).

-

Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Degas the mixture by bubbling an inert gas through the solution.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

After completion, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.[11]

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 72-96 |[12] | | 2 | Aryl Iodide | Aryl Alkyne | Pd catalyst on solid support | Cu₂O on alumina | - | THF/DMA | 80 | - | - |[13] | | 3 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2 | - |[14] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a reaction flask, add the aryl bromide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C).

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[1] This reaction is a powerful tool for the synthesis of anilines and their derivatives.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromo-N,N-dimethylaniline | Morpholine | 2b (0.5) | - | tBuOK | Toluene | 85 | - | - |[5] | | 2 | 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3.0) | - | LHMDS | - | 22 | 1 min | 99 |[16] | | 3 | 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl (3.0) | - | LHMDS | - | 22 | 5 min | 90 |[16] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄).

-

Add the aryl bromide (1.0 equiv) and the amine (1.1-1.2 equiv).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.[17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). However, the activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. In this compound, the nitro group is meta to the bromine atom, which generally disfavors the classical SNAr mechanism at the C-Br bond. The reaction would be more likely to occur if a stronger activating group were present or under forcing conditions.

Other Potential Reactions

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds with aryl halides.[18] This reaction often requires higher temperatures than palladium-catalyzed couplings and is typically favored for aryl halides activated by electron-withdrawing groups.

Table 5: Representative Conditions for Ullmann Condensation of Aryl Halides

| Entry | Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Aryl Halides | Phenols | CuI | Picolinic acid | K₃PO₄ | Dioxane | - | - | [19] |

| 2 | Aryl Iodides/Bromides | Phenols | Cu(II)@PAM | - | K₂CO₃ | Acetonitrile | - | 65-75 | [20] |

Experimental Protocol: General Procedure for Ullmann Condensation

-

Combine the aryl halide (1.0 equiv), the nucleophile (e.g., a phenol or an amine, 1.2-2.0 equiv), a copper catalyst (e.g., CuI or Cu₂O, 5-20 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) in a reaction vessel.

-

Add a high-boiling polar solvent (e.g., DMF, NMP, or pyridine).

-

Heat the reaction mixture to a high temperature (often >150 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the mixture and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

Conclusion

The bromine atom in this compound is a versatile handle for a variety of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide efficient routes to a diverse range of derivatives by forming new carbon-carbon and carbon-nitrogen bonds. While nucleophilic aromatic substitution at the C-Br bond is electronically disfavored due to the meta-position of the nitro group, other transformations such as the Ullmann condensation may be viable under specific conditions. This guide provides a foundational understanding and practical protocols for researchers to explore the rich chemistry of this compound in the development of novel molecules for various applications. Further investigation into specific reaction conditions and substrate scope for this particular molecule is encouraged to fully exploit its synthetic potential.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]